

monoethylglycinexylidide chemical structure and properties

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Compound of Interest

Compound Name: Monoethylglycinexylidide

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An In-depth Technical Guide to **Monoethylglycinexylidide** (MEGX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX), also known as Norlidocaine, is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1][2] It is formed in the liver through oxidative N-deethylation, a process primarily mediated by the cytochrome P450 enzymes, CYP3A4 and CYP1A2.[3][4] The rate of MEGX formation serves as a sensitive and valuable biomarker for hepatic function, finding clinical application in assessing the health of the liver, particularly in the contexts of chronic liver disease and liver transplantation.[5][6] While its pharmacological actions are similar to lidocaine, it is generally considered to be less potent.[3][7] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methodologies related to MEGX.

Chemical Structure and Properties

MEGX is an amino acid amide derivative formed from the components 2,6-dimethylaniline and N-ethylglycine.[2][8]

Chemical Structure:

Figure 1: 2D Chemical Structure of **Monoethylglycinexylidide**

Physicochemical Properties

The following tables summarize the key physicochemical properties of **monoethylglycinexylidide** and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of **Monoethylglycinexylidide** (Free Base)

Property	Value	Reference(s)
IUPAC Name	N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide	[2]
Synonyms	Norlidocaine, MEGX, Ethylglycylxylidide	[2][8]
CAS Number	7728-40-7	[8]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	[2]
Molecular Weight	206.28 g/mol	[2]
Appearance	White to beige powder/solid	[8]
Boiling Point	335.6 ± 30.0 °C (Predicted)	[8]
Density	1.047 ± 0.06 g/cm ³ (Predicted)	[8]
Water Solubility	10 mg/mL	[8]
Solubility (pH 7.4)	25.2 µg/mL	[2]
pKa	8.04 (Predicted)	[8]

Table 2: Properties of **Monoethylglycinexylidide** Hydrochloride

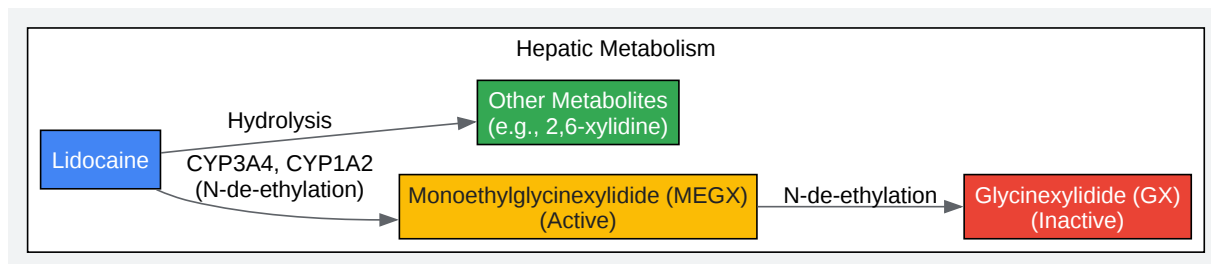
Property	Value	Reference(s)
CAS Number	7729-94-4	[4][5]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O • HCl	[4]
Formula Weight	242.7 g/mol	[4]
Melting Point	242-245 °C	[8]
Solubility	DMF: 1 mg/mL, DMSO: 5 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL	[4]

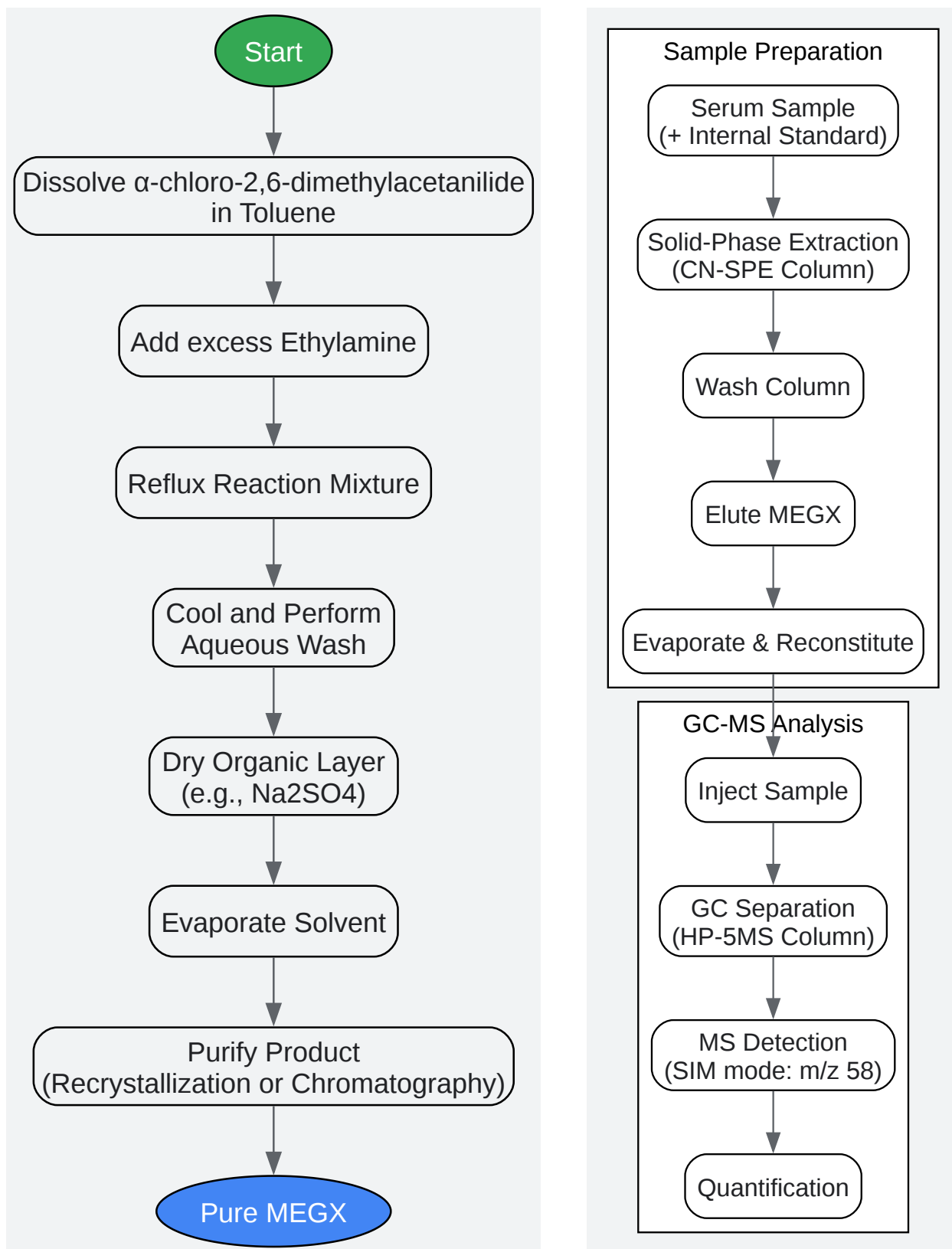
Metabolism and Pharmacokinetics

MEGX is the initial and major metabolite in the biotransformation of lidocaine.[3] The metabolic cascade is a critical aspect of lidocaine's pharmacokinetics and toxicology.

Metabolic Pathway

Lidocaine is rapidly metabolized in the liver, with approximately 90% of the parent drug being converted. The primary pathway is N-dealkylation, which produces MEGX. This reaction is catalyzed mainly by CYP3A4 and, to a lesser extent, CYP1A2. MEGX is an active metabolite, possessing antiarrhythmic and convulsant properties, although it is about 80-90% as potent as lidocaine.[1][7] MEGX is subsequently metabolized further via a second N-dealkylation to the inactive metabolite, glycinexylidide (GX).[1]





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